Product packaging for Daclatasvir Impurity C(Cat. No.:)

Daclatasvir Impurity C

Cat. No.: B11931164
M. Wt: 512.6 g/mol
InChI Key: NFGBCKRQBIRTLN-UIOOFZCWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Daclatasvir Impurity C ( 1256385-55-3) is a process-related impurity of Daclatasvir, a direct-acting antiviral medication used to treat chronic Hepatitis C virus (HCV) infection as an NS5A replication complex inhibitor . This impurity is critical for ensuring the quality, safety, and efficacy of the pharmaceutical product. It serves as a well-characterized reference standard essential for analytical method development, validation, and stability studies . Researchers use this compound in compliance with ICH guidelines to accurately identify and quantify impurity levels in Daclatasvir drug substances and products, which is a mandatory requirement for regulatory submissions like Abbreviated New Drug Applications (ANDA) . The compound has a molecular formula of C29H32N6O3 and a molecular weight of 512.61 g/mol . Its chemical name is Methyl N-[(1S)-1-[[(2S)-2-[5-[4'-(1H-imidazol-5-yl)[1,1'-biphenyl]-4-yl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]carbamate . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. For a comprehensive specification, please refer to the provided Certificate of Analysis (CoA).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H32N6O3 B11931164 Daclatasvir Impurity C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H32N6O3

Molecular Weight

512.6 g/mol

IUPAC Name

methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-(1H-imidazol-5-yl)phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C29H32N6O3/c1-18(2)26(34-29(37)38-3)28(36)35-14-4-5-25(35)27-31-16-24(33-27)22-12-8-20(9-13-22)19-6-10-21(11-7-19)23-15-30-17-32-23/h6-13,15-18,25-26H,4-5,14H2,1-3H3,(H,30,32)(H,31,33)(H,34,37)/t25-,26-/m0/s1

InChI Key

NFGBCKRQBIRTLN-UIOOFZCWSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=CN5)NC(=O)OC

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=CN5)NC(=O)OC

Origin of Product

United States

Mechanistic Pathways of Daclatasvir Impurity C Formation

Manufacturing Process-Related Formation Mechanisms

Impurities in a drug substance can originate from the synthetic route, for instance, as byproducts, intermediates, or products of side reactions. daicelpharmastandards.com The synthesis of a complex molecule like Daclatasvir (B1663022) involves multiple steps where the potential for impurity formation exists. researchgate.net

The structure of Daclatasvir Impurity C, being a truncated version of the parent Daclatasvir molecule, suggests it could potentially be formed due to incomplete reactions or as a side-product during synthesis. For example, studies on similar Daclatasvir impurities, such as Impurity A, indicate that they can be generated during the industrial synthesis through mechanisms like incomplete deprotection of intermediates or premature hydrolysis. While the precise step in the Daclatasvir synthesis that may lead to Impurity C is not detailed in the provided sources, its structure points towards a possible origin as an unreacted intermediate or a product of a side-reaction involving the core structural components of Daclatasvir. The control of process-related impurities is a critical aspect of pharmaceutical manufacturing to ensure the purity of the final drug product. daicelpharmastandards.com

Degradation-Induced Formation Pathways

Forced degradation studies are essential for identifying potential degradation products that may form under various environmental conditions, thus informing on the stability of the drug. researchgate.netresearchgate.net Research indicates that Daclatasvir is susceptible to degradation under several stress conditions, leading to the formation of various impurities. researchgate.netresearchgate.netoup.comchemsrc.com The analysis method developed by Naz A, et al. (2019) was specifically applied to stability and stress testing of Daclatasvir and its three main impurities, including Impurity C, confirming its role as a degradation product. researchgate.netmedchemexpress.comanantlabs.com

Daclatasvir has been shown to be unstable under hydrolytic conditions, particularly in acidic and basic media. Multiple studies have demonstrated significant degradation when the drug is exposed to acids and bases, especially at elevated temperatures. researchgate.netoup.comchemsrc.comresearchgate.netresearcher.life

Under acidic stress (e.g., 0.1 N to 5 N HCl at 80°C), Daclatasvir degrades, forming multiple products. chemsrc.comresearchgate.netresearcher.life Similarly, exposure to alkaline conditions (e.g., 0.1 N to 2 N NaOH at 80°C) leads to substantial degradation, often more significant than in acidic media. chemsrc.comresearchgate.netresearcher.life One study identified two degradation products under acidic conditions and three under basic conditions. researchgate.netresearchgate.net Another study reported the formation of a degradation product with m/z 582.4 in both acid and base hydrolyses. researcher.life

Stress ConditionReagent/ParametersDegradation Products NotedReference
Acid Hydrolysis 5 N HCl, 80°C, 3 h7.47% degradation, product 2 formed researchgate.net
0.1 N HCl, 80°C, 2 hDegradation observed chemsrc.com
2 N HCl, 80°C, 5 hDegradation observed, DP1 to DP4 formed medchemexpress.com
GeneralTwo degradants identified researchgate.netresearchgate.net
Alkaline Hydrolysis 2 N NaOH, 80°C, 1 h28% degradation, products 1 and 2 formed researchgate.net
1 N NaOH, 80°C, 2 hSignificant degradation observed chemsrc.com
0.1 N NaOH, 80°C, 72 hDegradation observed, DP1 to DP4 formed medchemexpress.com
GeneralThree degradants identified researchgate.netresearchgate.net
Neutral Hydrolysis Water, 80°C, 72 hDegradation observed, DP1 to DP4 formed medchemexpress.com

The imidazole (B134444) moiety of Daclatasvir is susceptible to oxidation. Forced degradation studies using oxidizing agents like hydrogen peroxide (H₂O₂) have confirmed the drug's liability to oxidative stress. researchgate.netoup.comchemsrc.com Exposure to 3% H₂O₂ at 80°C for one hour resulted in the formation of degradation products. chemsrc.com Another study using 30% H₂O₂ also showed degradation. researchgate.net Research has identified up to three degradation products under oxidative conditions with H₂O₂. researchgate.netresearchgate.net A separate investigation using cerium (IV) in an acidic medium also demonstrated that Daclatasvir is susceptible to oxidative conditions.

Stress ConditionReagent/ParametersDegradation Products NotedReference
Oxidation 3% H₂O₂, 80°C, 1 hDegradation observed, product with m/z 778.5 chemsrc.comresearcher.life
30% H₂O₂, Room Temp, 7 daysStable researchgate.net
General (H₂O₂)Three degradants identified researchgate.netresearchgate.net
Ce(IV), H₂SO₄, 100°CSusceptible to oxidation

The stability of Daclatasvir under exposure to light has also been investigated. The imidazole moiety, in particular, is sensitive to photodegradation when in solution. Studies have shown that exposing a solution of Daclatasvir to high-intensity UV and visible light can induce degradation, leading to the formation of several impurities. researchgate.net One study identified three degradation products upon exposure to light. researchgate.netresearchgate.net However, other studies found the drug to be stable when exposed to UV light (254 nm) and visible light in the solid state. chemsrc.comresearchgate.net This suggests that photodegradation is more likely to occur when Daclatasvir is in solution.

Stress ConditionReagent/ParametersDegradation Products NotedReference
Photolytic High-intensity light/UV (in solution)Degradation observed, three degradants identified researchgate.netresearchgate.net
UV light (254 nm) / Visible light (solid state)Stable chemsrc.comresearchgate.net

Thermal stability is a key parameter for any drug substance. Forced degradation studies have subjected Daclatasvir to dry heat to assess its stability at elevated temperatures. The results consistently show that Daclatasvir is stable in the solid state even when exposed to high temperatures, such as 80°C for 1 hour or 105°C for 24 hours. chemsrc.comresearchgate.net However, one study noted the formation of a single degradation product under dry heat conditions. researchgate.netresearchgate.net

Stress ConditionReagent/ParametersDegradation Products NotedReference
Thermal Dry heat, 80°C, 1 hStable researchgate.net
Dry heat, 105°C, 24 hStable chemsrc.com
Dry heatOne degradant identified researchgate.netresearchgate.net

Photolytic Degradation

Storage-Related Formation Dynamics

The formation of impurities during storage is directly related to the inherent stability of the drug substance and its degradation pathways. daicelpharmastandards.com Since this compound can be formed via degradation, its presence can increase over time if the drug product is stored under suboptimal conditions that promote hydrolysis, oxidation, or exposure to light. daicelpharmastandards.comglpbio.com Therefore, controlling storage conditions, such as temperature and humidity, and protecting the drug product from light, are crucial for minimizing the formation of this compound and other degradation products throughout the shelf life of the medication. glpbio.com

Advanced Analytical Methodologies for Daclatasvir Impurity C Characterization and Quantification

Chromatographic Techniques for Separation and Detection

Chromatography stands as the cornerstone for separating and detecting impurities in pharmaceutical substances. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC) are among the principal techniques utilized for the analysis of Daclatasvir (B1663022) and its impurities.

The development and validation of stability-indicating HPLC methods are essential for the reliable quantification of Daclatasvir and its impurities, including Impurity C. turkjps.org These methods are designed to separate the active pharmaceutical ingredient (API) from any degradation products or process-related impurities that may be present. Validation is performed in accordance with International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and robustness. turkjps.orgglobalresearchonline.net

A typical HPLC method involves a C18 column as the stationary phase with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and a buffer solution in an isocratic or gradient elution mode. turkjps.orgekb.egresearchgate.net Detection is commonly carried out using a UV detector at a specific wavelength. ekb.egresearchgate.net

Reversed-phase HPLC (RP-HPLC) is a widely adopted technique for the analysis of Daclatasvir and its impurities. The European Directorate for the Quality of Medicines & HealthCare (EDQM) specifies the use of RP-HPLC for impurity profiling of daclatasvir. vulcanchem.com In one such method, a Zorbax SB C18 column is used with a gradient elution of acetonitrile and a phosphate (B84403) buffer (pH 6.8). vulcanchem.com Under these conditions, Daclatasvir Impurity C has a relative retention time (RRT) of approximately 0.85–0.90 relative to Daclatasvir. vulcanchem.com This method ensures baseline separation from other impurities with a resolution of ≥7.25, allowing for precise quantification. vulcanchem.com

Several studies have reported the development of RP-HPLC methods for Daclatasvir. For instance, a method utilizing a Hypersil C18 column with a mobile phase of acetonitrile and 0.05% o-phosphoric acid (50:50 v/v) has been validated for its stability-indicating properties. Another study employed a C18 column with a mobile phase of phosphate buffer and acetonitrile (60:40 v/v) for the determination of daclatasvir and its degradation products. researchgate.netresearchgate.net

Table 1: Exemplary RP-HPLC Method Parameters for Daclatasvir Analysis

Parameter Method 1 Method 2
Stationary Phase Zorbax SB C18 (150 mm × 4.6 mm; 3.5 µm) vulcanchem.com Hypersil C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and phosphate buffer (pH 6.8), gradient elution vulcanchem.com Acetonitrile: 0.05% o-phosphoric acid (50:50 v/v), isocratic
Flow Rate Not specified 0.7 mL/min
Detection Not specified 315 nm
Column Temperature Not specified 40 °C

| Relative Retention Time of Impurity C | ~0.85–0.90 vulcanchem.com | Not specified |

To develop robust and reliable analytical methods, modern optimization strategies like Quality by Design (QbD) and experimental design are increasingly being implemented. benthamscience.combenthamdirect.comacs.org QbD is a systematic approach to method development that begins with predefined objectives and emphasizes understanding the product and process and process control. acs.org

For Daclatasvir analysis, a QbD approach was used to optimize an analytical method for determining related substances in tablets. nih.gov This study identified critical method variables such as buffer pH, column oven temperature, gradient slope, and flow rate through a design of experiments (DoE). nih.gov The critical quality attribute was the resolution between the impurities and the main peak. nih.gov A key finding was the discovery of a new impurity, and the optimization process involved balancing contradictory pH requirements for the resolution of different impurity pairs. nih.gov Ultimately, response surface methodology was used to determine the global optimum conditions. nih.gov

Another study utilized a fishbone diagram and quality risk assessment to identify critical process parameters for a stability-indicating liquid chromatography method for Daclatasvir. benthamscience.combenthamdirect.com A two-level three-factor full factorial design was employed to optimize the resolution between impurities and the peak shape of Daclatasvir. benthamscience.combenthamdirect.com

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity, by utilizing columns with sub-2 µm particles. researchgate.netnih.gov Several stability-indicating UPLC methods have been developed and validated for the determination of Daclatasvir and its impurities. researchgate.netnih.govoup.com

One such method achieved chromatographic separation on a Waters ACQUITY BEH phenyl column using a gradient program with a mobile phase containing sodium perchlorate (B79767) and 1-octanesulfonic acid sodium salt. researchgate.netnih.gov The method, with a run time of 15 minutes, was able to resolve Daclatasvir from its process-related and degradation impurities. researchgate.netnih.gov

The coupling of UPLC with advanced detectors like a Photodiode Array (PDA) detector and a Quadrupole Dalton (QDa) mass detector enhances the analytical capabilities for impurity profiling. researchgate.netnih.govoup.com A UPLC-PDA-QDa system allows for not only the quantification of impurities but also their identification based on their mass-to-charge ratio. researchgate.netnih.govoup.com

A stability-indicating UPLC method coupled with PDA and QDa detectors was developed for the quantitative determination of potential impurities in Daclatasvir. researchgate.netnih.govoup.com This method utilized a Waters ACQUITY system and was validated according to ICH guidelines for specificity, precision, linearity, and accuracy. researchgate.netnih.govoup.com The use of the QDa detector was instrumental in identifying unknown degradation products formed under various stress conditions (acidic, basic, oxidative, photolytic, and thermal). researchgate.netnih.govoup.com

Table 2: UPLC-PDA-QDa Method Details for Daclatasvir Impurity Analysis

Parameter Details
Chromatographic System Waters ACQUITY H-Class UPLC researchgate.netoup.com
Column ACQUITY UPLC BEH Phenyl, 100 × 2.1 mm, 1.7 µm researchgate.netnih.gov
Mobile Phase A 0.03 M sodium perchlorate with 0.002 M 1-octanesulfonic acid sodium salt (pH 2.5) researchgate.netnih.gov
Mobile Phase B 0.03 M sodium perchlorate with 0.02 M 1-octanesulfonic acid sodium salt (pH 2.5) with acetonitrile (20:80% v/v) researchgate.netnih.gov
Flow Rate 0.4 mL/min researchgate.netnih.gov
Detection PDA at 305 nm and QDa Mass Detector researchgate.netnih.gov

| Run Time | 15 minutes researchgate.netnih.gov |

High-Performance Thin-Layer Chromatography (HPTLC) provides a simpler, more cost-effective, and high-throughput alternative for the quantification of pharmaceutical compounds. Several HPTLC methods have been developed for the determination of Daclatasvir. researchgate.netwjarr.comgrafiati.com

One validated stability-indicating HPTLC method for Daclatasvir Dihydrochloride (B599025) in a pharmaceutical dosage form used a mobile phase of toluene (B28343) and methanol (B129727) (6:4 v/v). grafiati.com Densitometric scanning at 312.0 nm yielded a compact band for Daclatasvir at an RF value of 0.702±0.032. grafiati.com Another method employed a mobile phase of methylene (B1212753) chloride, methanol, ethyl acetate, and ammonia (B1221849) (6:1:4:1 v/v/v/v) for the simultaneous determination of sofosbuvir, daclatasvir, and ledipasvir. researchgate.net

These methods are validated as per ICH guidelines and have been shown to be linear, accurate, and precise, making them suitable for routine quality control analysis. researchgate.netwjarr.com

Reversed-Phase HPLC Applications

Ultra-Performance Liquid Chromatography (UPLC) Method Development and Validation

Spectrometric Techniques for Structural Elucidation and Impurity Profiling

A suite of spectrometric methods is employed to elucidate the structure of this compound and to profile its presence in the drug substance and product.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of Daclatasvir and its impurities due to its high sensitivity and selectivity. veeprho.com Various LC-MS methods have been developed for the simultaneous analysis of Daclatasvir and its impurities, including Impurity C. vulcanchem.com These methods typically utilize reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) to separate the compounds, which are then detected and identified by a mass spectrometer. vulcanchem.comoup.com

A common approach involves using a C18 column with a mobile phase consisting of a buffer and an organic solvent in a gradient elution mode. vulcanchem.comresearchgate.net For instance, one method employs a Zorbax SB C18 column with a mobile phase of acetonitrile and phosphate buffer (pH 6.8). vulcanchem.com Under specific conditions, this compound can be effectively separated from the active pharmaceutical ingredient (API) and other impurities. vulcanchem.com The detection is often carried out using a UV detector at a wavelength where Daclatasvir and its impurities show significant absorbance, such as 305 nm or 315 nm. globalresearchonline.netnih.govturkjps.org

The power of LC-MS lies in its ability to provide molecular weight information, which is crucial for the initial identification of unknown impurities. veeprho.com

Tandem Mass Spectrometry (LC-MS/MS) for Fragment Ion Analysis

For unambiguous structural elucidation, tandem mass spectrometry (LC-MS/MS) is an indispensable tool. innovareacademics.in This technique involves the fragmentation of the parent ion of the impurity, providing a unique fragmentation pattern that acts as a fingerprint for the molecule. innovareacademics.inmdpi.com By analyzing these fragment ions, the structural components and their connectivity within the impurity molecule can be deduced. innovareacademics.in

Several studies have utilized LC-MS/MS to characterize the degradation products of Daclatasvir. nih.govinnovareacademics.inbenthamscience.com For example, under acidic stress conditions, degradation products of Daclatasvir have been identified with specific m/z values for their fragment ions, such as 339.1 and 561.2. nih.gov Similarly, under basic conditions, fragment ions with m/z values of 294.1, 339.1, 505.2, and 527.2 have been observed. nih.gov This detailed fragmentation data is critical for confirming the proposed structure of impurities like Impurity C.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, provides detailed information about the chemical environment of individual atoms within a molecule, making it a powerful technique for structural elucidation. daicelpharmastandards.comvulcanchem.com For complex molecules like Daclatasvir and its impurities, NMR is essential for confirming the exact structure, including stereochemistry. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. daicelpharmastandards.com The IR spectrum shows absorption bands corresponding to the vibrational frequencies of different chemical bonds. mdpi.com For this compound, an IR spectrum would be part of a comprehensive characterization report, helping to confirm the presence of key functional groups such as carbonyls, amines, and aromatic rings. daicelpharmastandards.com This information complements the data obtained from mass spectrometry and NMR to provide a complete structural picture. researchgate.net

Analytical Method Validation Parameters (ICH Guidelines Compliance)

The validation of analytical methods used for quantifying impurities is strictly governed by International Council for Harmonisation (ICH) guidelines to ensure the reliability and accuracy of the results. turkjps.orginnovareacademics.inwjarr.com

Specificity and Selectivity, including Stability-Indicating Capabilities

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components. globalresearchonline.netscispace.compharmainfo.in Selectivity refers to the method's ability to separate and resolve different components in a mixture. pharmainfo.inwisdomlib.org

A stability-indicating method is a validated quantitative analytical procedure that can detect changes in the quality of the drug substance and drug product over time. wjarr.comresearchgate.net Such methods are crucial for impurity analysis as they must be able to separate the API from any degradation products that may form under various stress conditions, such as exposure to acid, base, oxidation, heat, and light. oup.comresearchgate.netglobalresearchonline.net

To demonstrate specificity and stability-indicating capabilities, forced degradation studies are performed on Daclatasvir. globalresearchonline.netscispace.com The drug is subjected to harsh conditions to intentionally generate degradation products. globalresearchonline.net The analytical method must then demonstrate that it can separate the main Daclatasvir peak from all the resulting degradation peaks, ensuring that the quantification of the API and its impurities is not affected by co-elution. oup.cominnovareacademics.in The resolution between adjacent peaks is a key parameter in assessing selectivity, with a resolution of greater than 2 generally considered acceptable. innovareacademics.in

The validation of these parameters ensures that the analytical method is fit for its intended purpose of accurately and reliably quantifying this compound in routine quality control. wjarr.com

Linearity and Range

Linearity demonstrates that an analytical method's response is directly proportional to the concentration of the analyte over a specified range. For this compound, linearity is typically established by preparing a series of solutions at different concentration levels and analyzing them.

A liquid chromatography-mass spectrometry (LC-MS) method has demonstrated excellent linearity for this compound across a concentration range of 0.1–10 µg/mL, achieving a correlation coefficient (r²) greater than 0.999. vulcanchem.com In other stability-indicating UPLC methods developed for Daclatasvir and its related substances, linearity for impurities is commonly evaluated from the Limit of Quantification (LOQ) level up to 0.75% w/w of the sample concentration. oup.com Studies on related impurities in Daclatasvir have consistently shown high correlation coefficients, often ≥0.999, confirming a proportional relationship between peak area response and concentration. pnrjournal.com

Accuracy and Precision (Repeatability, Intermediate Precision)

Accuracy refers to the closeness of the test results to the true value, often determined through recovery studies by spiking the impurity into a sample matrix. Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Accuracy: For impurities related to Daclatasvir, accuracy is evaluated by spiking known amounts of the impurity at different concentration levels (e.g., three levels). The percentage recovery is then calculated. Studies report mean percentage recovery values in the range of 90% to 110% for related impurities. pnrjournal.com One study found the accuracy for a genotoxic impurity in Daclatasvir to be between 95% and 102%. pnrjournal.com

Precision: Precision is assessed at two levels:

Repeatability (Intra-day precision): This evaluates the precision over a short interval with the same analyst and equipment.

Intermediate Precision (Ruggedness/Inter-day precision): This expresses the variation within a laboratory, considering different days, analysts, or equipment. oup.compnrjournal.com

For Daclatasvir impurities, the precision of the analytical method was confirmed by analyzing multiple individual sample preparations spiked with known impurities. oup.com The relative standard deviation (RSD) of the peak area is calculated, with acceptance criteria for impurities typically being an RSD of less than 10%. pnrjournal.com One study reported an RSD for all impurities to be within 3.07%. oup.com Intermediate precision studies involving different analysts and days have shown acceptable ruggedness, with RSD values well within the required limits (e.g., an RSD of 2.9% was observed for a related impurity). pnrjournal.comfortunejournals.com

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. oup.comglobalresearchonline.net These limits are crucial for quantifying trace-level impurities.

For this compound, specific UPLC methods have established an LOD of 0.01% and an LOQ of 0.03% relative to the main compound concentration. researchgate.net An LC-MS method reported an LOD of 0.03 µg/mL for Impurity C. vulcanchem.com These values are typically determined by calculating the signal-to-noise (S/N) ratio, where an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ. oup.com The LOQ values are subsequently verified by assessing precision and accuracy at that concentration. oup.com

Robustness and Ruggedness

Robustness measures an analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal use. oup.comijprajournal.com For HPLC-based methods used in Daclatasvir impurity analysis, robustness is tested by intentionally altering parameters such as:

Flow rate of the mobile phase (e.g., ±0.1 or ±0.2 mL/min). oup.comijprajournal.com

Column temperature (e.g., ±5°C). fortunejournals.comijprajournal.com

pH of the mobile phase buffer (e.g., ±0.1 or ±0.2). pnrjournal.comfortunejournals.com

Mobile phase composition (e.g., ±2%). fortunejournals.com

In these studies, system suitability parameters like peak resolution must remain within acceptable limits under all varied conditions. oup.com

Ruggedness , often assessed as part of intermediate precision, demonstrates the method's reproducibility under various conditions, such as using different analysts, different instruments, or on different days. pnrjournal.comfortunejournals.comijprajournal.com For Daclatasvir impurity methods, ruggedness is confirmed when the RSD for results obtained under these varied conditions remains below the acceptance threshold (e.g., <10%). pnrjournal.com

Impurity Profiling and Control Strategies for Daclatasvir and Its Impurity C

Identification of Related Substances and Degradation Products

The identification of process-related impurities and degradation products is fundamental to ensuring the purity of Daclatasvir (B1663022). Stability-indicating analytical methods, primarily high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), are employed for this purpose. oup.comresearchgate.net These methods are designed to separate the active pharmaceutical ingredient (API) from any potential impurities that may arise during synthesis or upon storage. nih.gov

Forced degradation studies are a key component of this process, intentionally subjecting Daclatasvir to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. benthamscience.comorientjchem.org These studies help to establish the degradation pathways and demonstrate the specificity of the analytical methods. benthamscience.com Under various stress conditions, Daclatasvir has been shown to degrade into several products. For example, it is highly susceptible to degradation under acidic, basic, and oxidative conditions. nih.govbenthamscience.com

Daclatasvir Impurity C is one of the related substances identified through these profiling studies. medchemexpress.com Its detection is often accomplished using reversed-phase HPLC. vulcanchem.com The European Directorate for the Quality of Medicines & HealthCare (EDQM) specifies an HPLC method where this compound exhibits a relative retention time (RRT) of approximately 1.1. edqm.eu The structural elucidation of this and other impurities is confirmed using complementary techniques like liquid chromatography-mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. benthamscience.comvulcanchem.com

Stress ConditionObservationsReference
Acid Hydrolysis (0.1 N HCl)Two degradation products observed. benthamscience.com
Base Hydrolysis (1 N NaOH)Three degradation products observed. benthamscience.com
Oxidative (H₂O₂, AIBN)Four degradation products observed (three with H₂O₂, one with AIBN). benthamscience.com
Thermal (105°C)One degradation product observed. benthamscience.com
Photolytic (UV/Visible light)Three degradation products observed. benthamscience.com

Establishment of Impurity Specifications and Control Limits

Once impurities like Impurity C are identified and characterized, strict specifications and control limits must be established for the drug substance and the final pharmaceutical product. These limits are based on international regulatory guidelines, such as those from the International Council for Harmonisation (ICH). innovareacademics.in The ICH guidelines mandate the characterization of any degradation product present at a level of 0.1% or greater. innovareacademics.in

Analytical methods used for routine quality control must be validated to demonstrate they are sensitive, specific, accurate, and precise for quantifying impurities at these low levels. oup.com For this compound, validated LC-MS methods have demonstrated high sensitivity with a limit of detection (LOD) as low as 0.03 µg/mL. vulcanchem.com The accuracy of such methods is confirmed by performing recovery studies at multiple levels, typically from the limit of quantification (LOQ) to 150% of the specified limit. oup.com In some validation studies, a specification level of 0.5% for known impurities has been used to assess method performance. oup.com

Analytical Method Parameters for this compound Quantification
ParameterDetailsReference
TechniqueHigh-Performance Liquid Chromatography (HPLC) vulcanchem.com
ColumnZorbax SB C18 (150 mm × 4.6 mm; 3.5 µm) vulcanchem.comedqm.eu
Mobile PhaseGradient elution with acetonitrile (B52724) and phosphate (B84403) buffer (pH 6.8) vulcanchem.com
Relative Retention Time (RRT)Approximately 0.85–0.90 (compared to daclatasvir) vulcanchem.com
ResolutionBaseline separation (≥7.25) from co-eluting impurities vulcanchem.com
Limit of Detection (LOD)0.03 µg/mL (by a specific LC-MS method) vulcanchem.com

Regulatory Compliance in Impurity Control (e.g., cGMP, ICH Guidelines)

Adherence to regulatory guidelines is mandatory for the control of pharmaceutical impurities. Key global standards are provided by the International Council for Harmonisation (ICH) and enforced by regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA). europa.euich.org Compliance with Current Good Manufacturing Practices (cGMP) ensures that processes are robust and consistently produce a high-quality product. daicelpharmastandards.com

The ICH has established several guidelines that specifically address the control of impurities:

ICH Q3A(R2) : Impurities in New Drug Substances. ich.org

ICH Q3B(R2) : Impurities in New Drug Products. ich.org

ICH M7 : Assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. europa.eu

These guidelines provide a framework for setting identification, reporting, and qualification thresholds for impurities. innovareacademics.inich.org Manufacturers must use reference standards for impurities like this compound for method development and validation. chemwhat.comsynzeal.com These standards are often supplied with a comprehensive Certificate of Analysis (CoA) from a cGMP-compliant facility, which includes detailed characterization data to meet regulatory requirements. daicelpharmastandards.com The European Pharmacopoeia also provides reference standards for Daclatasvir containing specified impurities, including Impurity C, to be used for peak identification and system suitability tests in official monograph methods. edqm.eu

Key ICH Guidelines for Impurity Control
GuidelineTitleFocus AreaReference
ICH Q3A(R2)Impurities in New Drug SubstancesControl of impurities in the active pharmaceutical ingredient (API). ich.org
ICH Q3B(R2)Impurities in New Drug ProductsControl of impurities in the finished dosage form. ich.org
ICH Q3C(R9)Guideline for Residual SolventsLimits for residual solvents left from the manufacturing process. europa.eu
ICH Q3D(R2)Guideline for Elemental ImpuritiesControl of elemental impurities (e.g., heavy metals). europa.eu
ICH M7Mutagenic ImpuritiesAssessment and control of DNA reactive (mutagenic) impurities. europa.eu

Advanced Manufacturing Processes for Impurity Minimization

To meet stringent purity requirements, the pharmaceutical industry is increasingly adopting advanced manufacturing technologies. techtarget.com For Daclatasvir, process chemistry has been optimized to develop improved synthesis routes that yield the final product with high purity (e.g., 99.9%) and a reduced impurity profile. derpharmachemica.com Such processes are designed to be more efficient and minimize side reactions that could lead to the formation of impurities like Impurity C. derpharmachemica.com

Beyond process optimization, a paradigm shift towards advanced manufacturing concepts offers further opportunities for impurity control. pharmasalmanac.com These concepts include:

Continuous Manufacturing : This approach integrates individual production steps into a single, seamless process. techtarget.com It can enhance product quality and consistency by utilizing real-time monitoring and control, which helps to minimize process variability and, consequently, impurity formation. pharmasalmanac.comkeninstitute.com Current research suggests continuous manufacturing can significantly reduce product variation and the need for end-product testing. pharmasalmanac.com

Process Analytical Technology (PAT) : The implementation of PAT allows for the in-line or on-line monitoring of critical process parameters and quality attributes. This real-time data enables proactive control over the manufacturing process, ensuring quality is built into the product and minimizing deviations that could lead to higher impurity levels.

By leveraging these advanced processes, manufacturers can achieve a higher degree of control over the synthesis and production of Daclatasvir, ensuring consistent minimization of Impurity C and other related substances. daicelpharmastandards.comkeninstitute.com

Applications of Daclatasvir Impurity C in Pharmaceutical Research and Development

Utilization as Pharmaceutical Reference Standards

Daclatasvir (B1663022) Impurity C is crucial as a pharmaceutical reference standard. synzeal.comaquigenbio.comchemwhat.com These highly purified and well-characterized substances serve as a benchmark for qualitative and quantitative analysis of the active pharmaceutical ingredient (API) and its finished dosage forms. synzeal.comchemwhat.com Reference standards of Daclatasvir Impurity C, often traceable to pharmacopeial standards like USP or EP, are used to confirm the identity and purity of the impurity in Daclatasvir drug substances and products. synzeal.comaquigenbio.comchemwhat.com Suppliers of these standards provide a comprehensive Certificate of Analysis (CoA) and other analytical data to meet stringent regulatory compliance requirements. synzeal.com

Role in Analytical Method Development and Validation

The development and validation of robust analytical methods are fundamental to pharmaceutical manufacturing. aquigenbio.comchemwhat.com this compound is instrumental in this process. synzeal.comaquigenbio.comchemwhat.com For instance, in the development of stability-indicating high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods, this impurity is used to ensure the method can accurately separate and quantify it from the main API and other related substances. oup.comresearchgate.net

A study by Naz et al. (2019) detailed a validated liquid chromatography-mass spectrometry (LC-MS) method for the simultaneous analysis of daclatasvir and three of its impurities, including Impurity C, in both pharmaceutical formulations and serum samples. vulcanchem.commedchemexpress.com The European Directorate for the Quality of Medicines & HealthCare (EDQM) mandates the use of reversed-phase HPLC for impurity profiling of daclatasvir. vulcanchem.com In a typical HPLC method, this compound has a relative retention time (RRT) of approximately 0.85–0.90 compared to Daclatasvir. vulcanchem.com The ability to achieve baseline separation from other impurities is a critical aspect of method validation, ensuring precise quantification. vulcanchem.com

Table 1: Chromatographic Method Parameters for this compound Analysis

ParameterValue/Description
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Column Zorbax SB C18 (150 mm × 4.6 mm; 3.5 µm)
Mobile Phase Acetonitrile (B52724) and phosphate (B84403) buffer (pH 6.8) in gradient elution mode
Relative Retention Time (RRT) Approximately 0.85–0.90 (compared to daclatasvir at 1.00)
Resolution ≥7.25 from co-eluting impurities
Detection Wavelength (UPLC) 305 nm
LC-MS Linearity (r²) > 0.999
LC-MS Limit of Detection (LOD) 0.03 µg/mL

This table is based on data from a validated LC-MS method and typical HPLC parameters for daclatasvir impurity profiling. oup.comvulcanchem.com

Contribution to Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) Filings

The documentation of impurities is a critical component of regulatory submissions such as Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs). synzeal.comaquigenbio.comchemwhat.com Pharmaceutical manufacturers seeking approval for a generic version of Daclatasvir must demonstrate that their product is bioequivalent to the innovator drug and that the impurity profile is well-controlled. fda.gov

The comprehensive characterization data supplied with this compound reference standards, including its synthesis and analytical data, is essential for these regulatory filings. synzeal.comchemwhat.comallmpus.com This information allows regulatory agencies like the FDA to assess the manufacturer's control over the manufacturing process and the quality of the final drug product. fda.gov

Research on Genotoxic Potential Assessment

Assessing the genotoxic potential of impurities is a critical aspect of drug safety evaluation. synzeal.com While specific studies focusing solely on the genotoxic potential of this compound are not widely published, the general framework for such assessments is well-established. researchgate.net Research in this area would involve evaluating the impurity for its potential to cause genetic mutations or chromosomal damage.

Studies have been conducted to develop methods for quantifying potential genotoxic impurities in Daclatasvir dihydrochloride (B599025). pnrjournal.com For example, a reverse-phase HPLC method was developed to quantify 4,4'-bis(2-bromoacetyl) biphenyl, a potential genotoxic impurity in Daclatasvir. pnrjournal.com While this study did not focus on Impurity C, it highlights the importance of controlling genotoxic impurities. The Australian Public Assessment Report for daclatasvir dihydrochloride states that Daclatasvir itself is not considered to have genotoxic potential. However, any significant impurity would need to be evaluated. The presence of certain structural alerts within an impurity's chemical structure can trigger the need for genotoxicity testing. europa.eu

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing Daclatasvir Impurity C in pharmaceutical formulations?

  • Methodological Answer: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is widely used for impurity profiling due to its high sensitivity and specificity. Electrochemical nanosensors, such as those based on cobalt nanoparticles and multi-walled carbon nanotubes (MWCNTs), can also achieve detection limits as low as 8.82 × 10⁻¹⁰ M, enabling precise quantification of trace impurities . When designing experiments, ensure reproducibility by documenting column specifications, mobile phase composition, and calibration standards, as emphasized in guidelines for scientific reporting .

Q. How does the presence of this compound influence the pharmacokinetic (PK) profile of Daclatasvir?

  • Methodological Answer: Pharmacokinetic modeling incorporating tissue-to-plasma concentration ratios can estimate impurity effects. For example, mathematical models integrating PK/pharmacodynamic (PD) and viral dynamics have shown that active tissue concentrations of Daclatasvir are ~9% of plasma levels (95% CI: 1–29%) . To assess Impurity C’s impact, compare its clearance rates and tissue distribution with the parent drug using radiolabeled analogs or in vitro hepatocyte uptake assays.

Advanced Research Questions

Q. What experimental strategies can elucidate the role of this compound in antiviral resistance mechanisms?

  • Methodological Answer: Resistance studies should combine in vitro selection experiments with phylogenetic analysis of NS5A sequences. For instance, baseline polymorphisms in NS5A (e.g., L31M/V, Y93H) have been linked to reduced Daclatasvir efficacy, but only 1.6% of patients exhibit ≥1000-fold resistance in vitro . To study Impurity C’s role:

  • Perform resistance selection by serial passage of HCV replicons in the presence of escalating Impurity C concentrations.
  • Use reverse genetics to introduce identified mutations into replicon systems and quantify resistance fold-changes.
  • Cross-reference findings with clinical data to validate relevance .

Q. How can researchers resolve contradictions between in vitro and clinical data regarding impurity effects on drug efficacy?

  • Methodological Answer: Discrepancies often arise from differences in drug exposure or viral fitness costs. Address this by:

  • Conducting time-course assays to measure viral replication kinetics under physiologically relevant Impurity C concentrations (e.g., mimicking human PK profiles) .
  • Applying deep sequencing to clinical samples to detect low-frequency resistance variants undetected in bulk sequencing .
  • Validating hypotheses using ex vivo infection models, such as primary hepatocytes or lung-derived cell lines, which replicate human tissue responses more accurately .

Q. What methodologies are suitable for studying the structural interactions between this compound and the NS5A protein?

  • Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are gold standards for resolving impurity-protein interactions. For NS5A, which lacks a defined catalytic site, use mutagenesis to identify residues critical for Impurity C binding. Computational approaches like molecular docking can predict binding affinities, but experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is essential .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the antiviral activity of Daclatasvir impurities against non-HCV viruses (e.g., SARS-CoV-2)?

  • Methodological Answer: While Daclatasvir inhibits SARS-CoV-2 RdRp with EC₅₀ values of 0.6–1.1 μM in pneumocytes , impurities like Impurity C may lack this activity due to structural divergences. To resolve contradictions:

  • Perform parallel in vitro assays comparing parent drug and impurity activity across multiple cell types (e.g., Vero E6, Calu-3).
  • Use RNA structure probing techniques (e.g., SHAPE-MaP) to determine if Impurity C disrupts viral RNA secondary structures, a mechanism observed with Daclatasvir .
  • Apply rigorous controls, including cytotoxicity assays and orthogonal validation (e.g., plaque reduction neutralization tests) .

Experimental Design Guidelines

Q. What criteria should guide the design of impurity stability studies for this compound?

  • Methodological Answer: Stability studies must adhere to ICH Q1A(R2) guidelines, including:

  • Stress testing under thermal (40–60°C), hydrolytic (acid/alkaline conditions), and photolytic (UV-vis exposure) challenges.
  • Monitoring degradation products via LC-MS and comparing impurity profiles against accelerated stability batches.
  • Reporting results in alignment with journal standards to avoid redundant data presentation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.